molecular formula C22H24ClFO7 B607935 Henagliflozin CAS No. 1623804-44-3

Henagliflozin

Numéro de catalogue: B607935
Numéro CAS: 1623804-44-3
Poids moléculaire: 454.9 g/mol
Clé InChI: HYTPDMFFHVZBOR-VNXMGFANSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Henagliflozin is synthesized through a multi-step process involving the formation of its core structure, followed by the introduction of various functional groups. The synthesis typically starts with the preparation of the bicyclic core, which involves cyclization reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of specific catalysts and reaction conditions to facilitate the formation of the desired product. The process is scaled up in industrial reactors, and the final product is purified using techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Henagliflozin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Type 2 Diabetes Mellitus Management

Henagliflozin has been extensively studied as an add-on therapy for patients inadequately controlled on metformin. A multicenter phase 3 trial demonstrated that administering this compound at doses of 5 mg or 10 mg once daily significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo over a 24-week period. The results indicated a notable improvement in glycemic control with a favorable safety profile .

Table: Efficacy of this compound in Type 2 Diabetes

Study DesignTreatment GroupsDurationPrimary EndpointResults
Phase 3 TrialPlacebo vs. This compound (5 mg, 10 mg)24 weeksChange in HbA1cSignificant reduction in HbA1c levels

Weight Management in Obesity Without Diabetes

Recent studies have also explored this compound's efficacy in inducing weight loss among obese individuals without diabetes. A trial comparing this compound to diet-exercise therapy over a 12-week period indicated that this compound resulted in significantly greater weight loss compared to lifestyle modifications alone . This expands its application beyond diabetes management into obesity treatment.

Table: Efficacy of this compound for Weight Loss

Study DesignTreatment GroupsDurationPrimary EndpointResults
Randomized Controlled TrialThis compound vs. Diet-Exercise12 weeksChange in Body WeightGreater weight loss with this compound

Drug-Drug Interaction Studies

Understanding the interactions between this compound and other medications is crucial for optimizing treatment regimens. A study evaluated the interaction between this compound and hydrochlorothiazide (a common antihypertensive). The findings suggested that co-administration did not adversely affect the pharmacokinetics of either drug, indicating a potential for combined therapy in managing patients with both hypertension and diabetes .

Table: Drug-Drug Interaction Findings

Drug CombinationEffect on this compoundEffect on HydrochlorothiazideAdverse Events
This compound + HCTZIncreased Cmax by 24.32%Decreased Cmax by 19.41%Mild adverse events reported

Case Study: Efficacy in Insulin Pump Therapy

A recent inpatient study investigated the combination of this compound with continuous subcutaneous insulin infusion (CSII) therapy in T2DM patients. The study aimed to assess its impact on glycemic variability and insulin dosage requirements. Preliminary results indicated that this compound could optimize glucose control while reducing the total insulin dosage needed, showcasing its potential synergistic effects when combined with intensive insulin therapy .

Mécanisme D'action

Henagliflozin exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 protein in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased excretion of glucose in the urine and a consequent reduction in blood glucose levels. The molecular target of this compound is the sodium-glucose cotransporter 2 protein, and the pathway involved is the renal glucose reabsorption pathway .

Comparaison Avec Des Composés Similaires

Henagliflozin’s unique structural features and high selectivity make it a valuable addition to the class of sodium-glucose cotransporter 2 inhibitors, offering potential benefits in the treatment of type 2 diabetes mellitus.

Activité Biologique

Henagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily developed for the management of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by its effects on glycemic control, weight management, and safety profile in various patient populations. This article reviews the pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound, supported by data tables and case studies.

Pharmacokinetics of this compound

This compound exhibits linear pharmacokinetic characteristics within a dose range of 1.25 mg to 100 mg. Studies have shown that plasma concentrations of this compound reach a steady state after administration, with the area under the curve (AUC) and maximum concentration (C_max) increasing with dosage. The geometric mean ratios (GMR) for AUC and C_max fall within the bioequivalence interval of 0.80 to 1.25, indicating consistent pharmacokinetic behavior across different dosages .

Key Pharmacokinetic Parameters

ParameterValue
Half-life (t_1/2)Approximately 12 hours
Clearance (CL)4.5 L/h
Volume of distribution (Vd)50 L

Pharmacodynamics and Biological Activity

This compound's mechanism involves inhibiting SGLT2 in the renal proximal tubules, leading to increased urinary glucose excretion and reduced blood glucose levels. Clinical trials have demonstrated significant reductions in glycated hemoglobin (HbA1c) levels among patients inadequately controlled on metformin therapy.

Efficacy in Clinical Trials

A multicenter phase 3 trial assessed this compound as an add-on therapy in T2DM patients. The results indicated:

  • HbA1c Reduction :
    • This compound 5 mg: Decrease of -0.76% (-8.3 mmol/mol)
    • This compound 10 mg: Decrease of -0.80% (-8.7 mmol/mol)
  • Fasting Plasma Glucose : Significant reductions compared to placebo.
  • Body Weight : Average weight loss was noted in both treatment groups.
  • Blood Pressure : Reductions were observed without significant adverse effects.

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Adverse events reported were primarily mild, with a notable incidence of urinary tract infections and genital mycotic infections being common among SGLT2 inhibitors.

Adverse Events Summary

Adverse EventIncidence (%)
Urinary Tract Infections5-10%
Genital Mycotic Infections5-10%
Mild Hypoglycemia<1%

Case Study 1: Efficacy in Insulin Pump Therapy

A recent study explored the combination of this compound with continuous subcutaneous insulin infusion (CSII). Patients receiving this combination therapy showed improved glycemic control, reduced insulin requirements, and decreased blood glucose fluctuations compared to those on insulin alone . This suggests a potential synergistic effect between SGLT2 inhibitors and insulin therapy.

Case Study 2: Cognitive Function Improvement

Another study investigated the impact of this compound on cognitive impairment in T2DM patients. Results indicated improvements in cognitive function metrics among those treated with this compound compared to controls, highlighting its broader therapeutic potential beyond glycemic control .

Propriétés

Numéro CAS

1623804-44-3

Formule moléculaire

C22H24ClFO7

Poids moléculaire

454.9 g/mol

Nom IUPAC

(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxy-3-fluorophenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1

Clé InChI

HYTPDMFFHVZBOR-VNXMGFANSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F

SMILES isomérique

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)[C@]34[C@@H]([C@H]([C@@H]([C@](O3)(CO4)CO)O)O)O)Cl)F

SMILES canonique

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SHR3824;  SHR-3824;  SHR 3824;  Henagliflozin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Henagliflozin
Reactant of Route 2
Henagliflozin
Reactant of Route 3
Henagliflozin
Reactant of Route 4
Henagliflozin
Reactant of Route 5
Henagliflozin
Reactant of Route 6
Henagliflozin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.